4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid
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Overview
Description
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is an organic compound with the molecular formula C11H11NO5S . It is characterized by the presence of a benzenecarboxylic acid moiety and a sulfanylacetyl group, making it a compound of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid typically involves the reaction of 4-aminobenzoic acid with 2-[(carboxymethyl)sulfanyl]acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-((2-[(Carboxymethyl)sulfinyl]acetyl)amino)benzenecarboxylic acid: Similar structure but with a sulfinyl group instead of a sulfanyl group.
4-((2-[(Carboxymethyl)sulfonyl]acetyl)amino)benzenecarboxylic acid: Contains a sulfonyl group, leading to different chemical properties.
Uniqueness
4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-[[2-(carboxymethylsulfanyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c13-9(5-18-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-4H,5-6H2,(H,12,13)(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKFJWVDDXDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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